molecular formula C9H13N3O6 B14922952 5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14922952
M. Wt: 259.22 g/mol
InChI Key: IPNJUDGMIKAVPT-UHFFFAOYSA-N
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Description

5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dihydroxypropyl group and an amino group. It is commonly used in buffer solutions and has significant roles in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of tris(hydroxymethyl)aminomethane with an appropriate aldehyde under reflux conditions. The reaction is carried out in an ethanolic solution and requires several hours of reflux to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and filtration to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to form stable complexes and its role as an enzyme inhibitor set it apart from other similar compounds .

Properties

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

IUPAC Name

5-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O6/c13-2-9(3-14,4-15)10-1-5-6(16)11-8(18)12-7(5)17/h1,13-15H,2-4H2,(H3,11,12,16,17,18)

InChI Key

IPNJUDGMIKAVPT-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)N=CC1=C(NC(=O)NC1=O)O)O

Origin of Product

United States

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